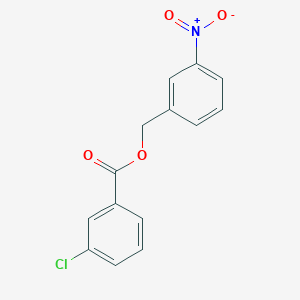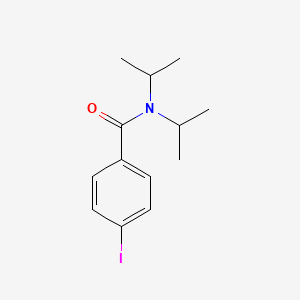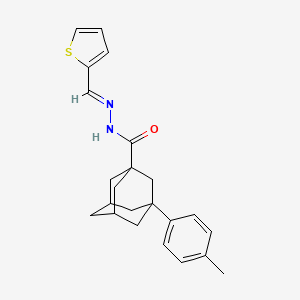methanol](/img/structure/B5758263.png)
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol, also known as CPFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
作用機序
The mechanism of action of [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol are still being investigated.
実験室実験の利点と制限
One advantage of using [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol in lab experiments is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Another advantage is its potential use in the treatment of cancer. However, one limitation of using [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol. One direction is to further investigate its mechanism of action, particularly with regards to its inhibition of HDACs. Another direction is to explore its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders, as well as its potential use in the treatment of cancer. Additionally, future research could focus on developing more efficient synthesis methods for [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol, as well as improving its solubility in aqueous solutions.
合成法
The synthesis of [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine, followed by the addition of diphenylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained through purification using column chromatography.
科学的研究の応用
[1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. [1-(2-chloro-6-fluorobenzoyl)-4-piperidinyl](diphenyl)methanol has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFNO2/c26-21-12-7-13-22(27)23(21)24(29)28-16-14-20(15-17-28)25(30,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,20,30H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSOPTCPIZALJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)
![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)




![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5758231.png)





